Scopoline
Overview
Description
Synthesis Analysis
Scopolamine synthesis has been achieved through various methods, reflecting its complex structure and the challenges associated with tropane ring formation. A notable approach involves the routine synthesis of N-[11C-methyl]scopolamine for clinical applications, using [11C]formaldehyde produced by catalytic oxidation and N-11C-methylating norscopolamine with potassium phosphite as the reducing agent (Mulholland, Jewett, & Toorongian, 1988). Another method utilizes 6,7-dehydrotropine as a key intermediate, exploring rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schopf reaction for constructing the tropane core (Nocquet & Opatz, 2016).
Molecular Structure Analysis
Scopolamine's molecular structure has been elucidated through various analytical techniques, including X-ray crystallography, which confirmed its stereochemistry and structural details. The solid-state stereochemistry of scopolamine hydrobromide sesquihydrate, for example, was determined by single-crystal X-ray diffraction analysis, providing insights into its crystalline form (Michel, Drouin, & Glaser, 1994).
Chemical Reactions and Properties
Scopolamine's chemical properties, such as its ability to undergo various reactions, including reductive methylation, cycloaddition, and deoxygenation reactions, are central to its synthesis and modification for medical use. The efficient synthesis of the key intermediate of scopolamine through [4+3] cycloaddition reaction highlights the adaptability of its structure for pharmaceutical applications (Li et al., 2022).
Scientific Research Applications
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Pharmacology
- Scopolamine is a tropane alkaloid that is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting, motion sickness, and gastrointestinal, renal, and biliary spasms .
- It acts as a competitive antagonist at muscarinic acetylcholine receptors and thereby exhibits a parasympatholytic effect .
- The global demand in scopolamine and its semisynthetic derivatives is increasing due to their various therapeutic applications .
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Antidepressant Treatment
- Scopolamine has been studied as a potential therapeutic option in the treatment of major depressive disorder .
- Randomized controlled trials have investigated the use of scopolamine administered as an oral, intramuscular, or intravenous drug, alone or in combination with other antidepressants .
- The results indicated that scopolamine exerts antidepressant effects of varying intensity .
-
Synthetic Production
- Researchers have developed an efficient, fully synthetic method to produce Scopolamine .
- This method uses inexpensive materials and can be scaled up indefinitely .
- The synthetic production of Scopolamine decreases reliance on medicinal crops and increases availability, allowing for the exploration of other uses .
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Neuroscience Research
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Antispasmodic Drugs
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Motion Sickness Treatment
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Anesthesia
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Herbal Medicine
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Potential Countermeasure for Nerve Agent Exposure
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Space and Earth Medicine
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Treatment of Gastrointestinal, Renal, and Biliary Spasms
-
Postoperative Nausea and Vomiting
properties
IUPAC Name |
6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPURSNXMUDAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC3CC1C(C2O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871682 | |
Record name | 4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopoline | |
CAS RN |
20811-63-6, 487-27-4 | |
Record name | Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20811-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scopoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Scopoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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